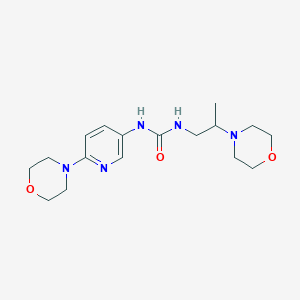![molecular formula C13H26N2O B7571618 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine](/img/structure/B7571618.png)
4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine, also known as P4M, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. P4M belongs to the class of morpholine derivatives and has been found to exhibit promising pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine is not fully understood. However, it has been proposed that 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine exerts its pharmacological effects by modulating the activity of GABA receptors in the brain. GABA is a neurotransmitter that plays a crucial role in regulating neuronal excitability. 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been found to enhance the activity of GABA receptors, leading to a decrease in neuronal excitability and an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been shown to exert a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, indicating its potential as an anti-inflammatory agent. Additionally, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been shown to decrease the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease. Furthermore, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been found to increase the levels of brain-derived neurotrophic factor, a protein that plays a crucial role in the survival and differentiation of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit potent pharmacological activities. Additionally, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has a well-defined chemical structure, making it an ideal compound for structure-activity relationship studies. However, there are also some limitations associated with the use of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine in lab experiments. For example, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has a relatively short half-life, which may limit its efficacy in vivo. Additionally, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has not been extensively studied in clinical trials, and its long-term safety profile is not well-established.
Direcciones Futuras
There are several future directions for research on 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine. One area of interest is the development of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine and to identify its molecular targets. Furthermore, the potential of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine as an anti-inflammatory agent warrants further investigation. Finally, the development of more potent and selective 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine analogs may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine involves the reaction of 4-bromobenzyl chloride with 1-propan-2-ylpiperidine in the presence of potassium carbonate to yield the intermediate product, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]benzene. This intermediate product is then reacted with morpholine in the presence of cesium carbonate to obtain the final product, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine.
Aplicaciones Científicas De Investigación
4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, 4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine has been shown to possess potent neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-[(1-propan-2-ylpiperidin-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-12(2)15-5-3-13(4-6-15)11-14-7-9-16-10-8-14/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVZJDPZFYOQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-methyl-3-pyridin-3-yl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B7571536.png)
![3-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-4-ethylbenzoic acid](/img/structure/B7571537.png)


![3-Methyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7571561.png)
![5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571569.png)
![1-[1-(3-Phenylpropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B7571575.png)
![3-Fluoro-4-methyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571578.png)



![3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571607.png)
![3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid](/img/structure/B7571620.png)
![3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid](/img/structure/B7571624.png)